An In-depth Technical Guide to Volvalerenal D: Structure, Properties, and Biological Context
An In-depth Technical Guide to Volvalerenal D: Structure, Properties, and Biological Context
Initial Note: No direct scientific literature or database entries were found for a compound specifically named "Volvalerenal E." It is presumed that this may be a typographical error or a reference to a very recently isolated and uncharacterized compound. This guide will focus on the closely related and structurally defined sesquiterpenoid, Volvalerenal D , for which data is available.
Introduction
Volvalerenal D is a sesquiterpenoid belonging to the valerenane class of natural products. These compounds are characteristic secondary metabolites of plants from the Valeriana genus, which have a long history of use in traditional medicine, primarily for their sedative and anxiolytic properties. The complex chemical architecture and potential biological activities of valerenane sesquiterpenoids, including Volvalerenal D, make them compelling subjects for research in phytochemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological context of Volvalerenal D, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Volvalerenal D is a bicyclic sesquiterpenoid aldehyde. Its structure is characterized by a bicyclo[8.1.0]undecane core, featuring a cyclopropane ring fused to an eleven-membered ring. The molecule also contains two double bonds, a hydroxyl group, and an aldehyde functional group.
The systematic IUPAC name for Volvalerenal D is (1S,2E,6E,8R,10R)-8-hydroxy-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde.[1]
Table 1: Chemical Identifiers for Volvalerenal D
| Identifier | Value | Source |
| IUPAC Name | (1S,2E,6E,8R,10R)-8-hydroxy-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde | PubChem[1] |
| Molecular Formula | C₁₅H₂₂O₂ | PubChem[1] |
| PubChem CID | 46938444 | PubChem[1] |
| ChEMBL ID | CHEMBL1224789 | PubChem[1] |
| InChI | InChI=1S/C15H22O2/c1-10-5-4-6-11(9-16)7-12-13(8-14(10)17)15(12,2)3/h5,7,9,12-14,17H,4,6,8H2,1-3H3/b10-5+,11-7+/t12-,13+,14+/m0/s1 | PubChem[1] |
| SMILES | C/C/1=C\CC/C(=C[C@H]2--INVALID-LINK--C[C@H]1O)/C=O | PubChem[1] |
Physicochemical Properties
The physicochemical properties of Volvalerenal D have been computationally predicted and are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical methods.
Table 2: Computed Physicochemical Properties of Volvalerenal D
| Property | Value | Unit | Source |
| Molecular Weight | 234.33 | g/mol | PubChem[1] |
| Monoisotopic Mass | 234.161979940 | Da | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] | |
| Topological Polar Surface Area | 37.3 | Ų | PubChem[1] |
| Heavy Atom Count | 17 | PubChem[1] | |
| Formal Charge | 0 | PubChem[1] | |
| Complexity | 376 | PubChem[1] | |
| Rotatable Bond Count | 2 | PubChem[1] | |
| Hydrogen Bond Donor Count | 1 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Experimental Data and Protocols
General Isolation Protocol for Valerenane Sesquiterpenoids
A typical workflow for the isolation of sesquiterpenoids like Volvalerenal D from Valeriana roots is outlined below. This process involves extraction, fractionation, and chromatographic separation.
Structure Elucidation
The structure of novel sesquiterpenoids is typically determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
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Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls (-OH) and carbonyls (C=O).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the relative stereochemistry of the molecule.
While specific ¹H and ¹³C NMR data for Volvalerenal D are not available in the searched literature, a publication on new germacrane-type sesquiterpenoids, including volvalerenal F and G, from Valeriana officinalis var. latiofolia indicates that such data would be the standard for structure confirmation.[2]
Biological Activity and Signaling Pathways
The biological activities of Volvalerenal D have not been specifically reported. However, sesquiterpenoids isolated from various Valeriana species are known to possess a range of biological effects, with neuroprotection being a prominent area of investigation.
Extracts from Valeriana officinalis have been shown to exert neuroprotective effects against toxicity induced by the amyloid-beta peptide, a hallmark of Alzheimer's disease.[3] The proposed mechanisms for this neuroprotection involve the modulation of intracellular calcium levels and the inhibition of lipid peroxidation.[3] It is plausible that Volvalerenal D, as a constituent of Valeriana, could contribute to these effects.
Many sesquiterpenoids from Valeriana are also being investigated for their potential to promote neurite outgrowth, which is a crucial process in neuronal development and regeneration.
Putative Neuroprotective Signaling Pathway
The diagram below illustrates a potential signaling pathway through which sesquiterpenoids from Valeriana, possibly including Volvalerenal D, may exert their neuroprotective effects. This is a generalized pathway based on the known activities of related compounds.
Synthesis and Biosynthesis
Chemical Synthesis
The total synthesis of Volvalerenal D has not been reported in the literature. The synthesis of other valerenane sesquiterpenoids, such as valerenic acid, has been achieved and typically involves complex multi-step sequences to construct the challenging bicyclic core and introduce the correct stereochemistry.
Biosynthesis
Sesquiterpenoids are biosynthesized from farnesyl pyrophosphate (FPP), which is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The biosynthesis of the valerenane skeleton is initiated by the cyclization of FPP, catalyzed by a specific sesquiterpene synthase. The resulting carbocation intermediates undergo a series of rearrangements, cyclizations, and deprotonations to form the characteristic valerenane framework. Subsequent enzymatic modifications, such as hydroxylations and oxidations, would then lead to the formation of Volvalerenal D.
The diagram below outlines the general biosynthetic pathway leading to sesquiterpenoid diversity.
Conclusion
Volvalerenal D is a structurally interesting sesquiterpenoid from the valerenane class. While specific experimental data on its biological activity and physical properties are scarce in publicly accessible literature, its structural relationship to other bioactive compounds from the Valeriana genus suggests it may possess valuable pharmacological properties, particularly in the area of neuroprotection. Further research is required to isolate sufficient quantities of Volvalerenal D for comprehensive biological screening and to elucidate its specific mechanisms of action. The development of a total synthesis would also be highly beneficial for enabling detailed structure-activity relationship studies. This guide provides a foundational understanding of Volvalerenal D based on available data and the broader context of valerenane sesquiterpenoids, serving as a valuable resource for researchers in natural product chemistry and drug discovery.
